benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate
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Overview
Description
Benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate is an organic compound with a complex structure that includes a benzyl group, a carbamate group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog with a benzyl group and a carbamate group.
Phenylmethyl carbamate: Another related compound with similar functional groups.
Uniqueness
Benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-hydroxy-4-(1-methylcyclopropyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-16(9-10-16)8-7-14(11-18)17-15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3,(H,17,19)/t14-/m0/s1 |
InChI Key |
ZKXVQUUHZMDZKG-AWEZNQCLSA-N |
Isomeric SMILES |
CC1(CC1)CC[C@@H](CO)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1(CC1)CCC(CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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